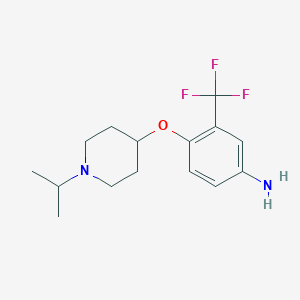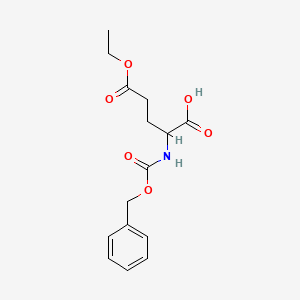
Cbz-Glu(OEt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cbz-L-glutamic acid 5-ethyl ester can be synthesized through the esterification of N-Cbz-L-glutamic acid. The process typically involves the reaction of N-Cbz-L-glutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of N-Cbz-L-glutamic acid 5-ethyl ester follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions: N-Cbz-L-glutamic acid 5-ethyl ester undergoes various chemical reactions, including:
Ester Exchange Reactions: It can participate in ester exchange reactions where the ethyl ester group is replaced by another ester group.
Hydrogenation Reactions: The compound can undergo hydrogenation to remove the benzyloxycarbonyl (Cbz) protecting group
Common Reagents and Conditions:
Ester Exchange: Typically involves the use of alcohols and acid catalysts.
Hydrogenation: Commonly performed using hydrogen gas and a palladium catalyst under mild conditions.
Major Products:
Ester Exchange: Produces different ester derivatives of N-Cbz-L-glutamic acid.
Hydrogenation: Results in the formation of L-glutamic acid derivatives.
Scientific Research Applications
N-Cbz-L-glutamic acid 5-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N-Cbz-L-glutamic acid 5-ethyl ester primarily involves its role as a protected form of L-glutamic acid. The benzyloxycarbonyl (Cbz) group protects the amino group of L-glutamic acid, preventing unwanted reactions during synthesis. The ester group can be selectively removed under specific conditions, allowing for the controlled release of L-glutamic acid .
Comparison with Similar Compounds
N-Cbz-L-glutamic acid γ-t-butyl ester: Another protected form of L-glutamic acid with a tert-butyl ester group.
N-Cbz-L-glutamic acid 5-methyl ester: Similar to N-Cbz-L-glutamic acid 5-ethyl ester but with a methyl ester group
Uniqueness: N-Cbz-L-glutamic acid 5-ethyl ester is unique due to its specific ester group, which provides distinct reactivity and solubility properties compared to other ester derivatives. This makes it particularly useful in certain synthetic applications where the ethyl ester group offers advantages in terms of reaction conditions and product stability .
Properties
IUPAC Name |
5-ethoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-21-13(17)9-8-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYEAOTNUSCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)

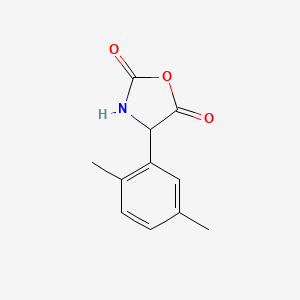
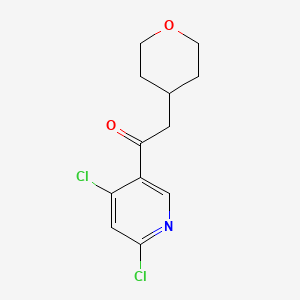
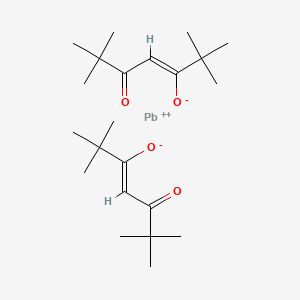


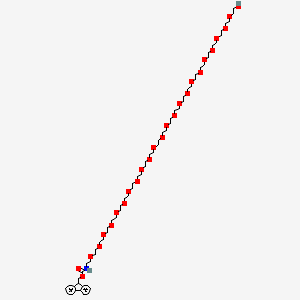


![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)

![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
